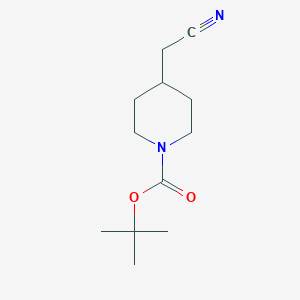Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate
CAS No.: 256411-39-9
Cat. No.: VC2393157
Molecular Formula: C12H20N2O2
Molecular Weight: 224.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 256411-39-9 |
|---|---|
| Molecular Formula | C12H20N2O2 |
| Molecular Weight | 224.3 g/mol |
| IUPAC Name | tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h10H,4-6,8-9H2,1-3H3 |
| Standard InChI Key | LARQASBBVGBMDA-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CC#N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CC#N |
Introduction
Chemical Identity and Properties
Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate is an organic compound characterized by its piperidine heterocyclic core with specific functional group attachments. The compound features a six-membered nitrogen-containing ring (piperidine) with a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen position and a cyanomethyl substituent at the 4-position. This structural arrangement confers unique chemical properties and reactivity that make it valuable in organic synthesis.
The compound has been assigned the CAS registry number 256411-39-9, which serves as its unique identifier in chemical databases and literature . Its molecular formula is C12H20N2O2, corresponding to a molecular weight that places it in the category of small molecule building blocks commonly used in medicinal chemistry applications.
Physical and Chemical Properties
The comprehensive characterization data for tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate is presented in Table 1, which summarizes its essential properties and identifiers.
Table 1: Physical and Chemical Properties of Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate
The compound contains several key functional groups that determine its chemical behavior:
-
A piperidine ring serving as the core structure
-
A tert-butyloxycarbonyl (Boc) protecting group at the nitrogen position
-
A cyanomethyl group at the 4-position of the piperidine ring
Structural Features and Characterization
The molecular structure of tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate exhibits several distinctive features that contribute to its chemical behavior and utility in organic synthesis. The piperidine ring provides a conformationally restricted scaffold, while the strategically positioned functional groups enable selective chemical transformations.
Structural Analysis
The compound's structure can be understood as consisting of three main components:
-
The piperidine ring: A six-membered saturated heterocycle containing one nitrogen atom
-
The Boc protecting group: A carbamate functional group attached to the ring nitrogen
-
The cyanomethyl group: A methylene unit bearing a nitrile functionality attached at position 4 of the piperidine ring
Chemical Reactions and Reactivity Profile
Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate possesses multiple functional groups that can undergo diverse chemical transformations, making it a versatile intermediate in organic synthesis. The reactivity of this compound is primarily determined by the cyano group, the carbamate functionality, and the piperidine ring structure.
Reactions of the Cyano Group
The cyano (nitrile) functionality is particularly versatile and can participate in numerous transformations:
-
Substitution Reactions: The cyano group can be replaced with different functional groups, allowing for the synthesis of diverse derivatives.
-
Reduction Reactions: The cyano group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
-
Hydrolysis: The nitrile can undergo hydrolysis to form either amides (partial hydrolysis) or carboxylic acids (complete hydrolysis) under acidic or basic conditions.
-
Addition Reactions: The C≡N bond can participate in various addition reactions with nucleophiles, including Grignard reagents, to form imines or ketones after hydrolysis.
Reactions of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) protecting group can be selectively cleaved under acidic conditions:
-
Deprotection: Treatment with acids such as trifluoroacetic acid (TFA) or HCl in dioxane removes the Boc group, revealing the free secondary amine.
-
Transprotection: The Boc group can be exchanged for other protecting groups through a sequence of deprotection followed by reprotection with a different reagent.
Applications in Organic Synthesis
Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications. Its utility stems from the presence of both the cyano group and the protected piperidine nitrogen, which allow for selective functionalization.
As a Building Block in Drug Discovery
This compound is particularly valuable in medicinal chemistry for several reasons:
-
Scaffold Diversity: The piperidine ring is a privileged structure in drug discovery, appearing in numerous pharmaceutically active compounds.
-
Functional Group Transformation: The cyano group serves as a versatile handle for introducing various functionalities through the reactions described in Section 4.
-
Controlled Reactivity: The Boc-protected nitrogen allows for selective reactions at other sites in the molecule, with the option to reveal the amine functionality at a later stage of synthesis.
Comparison with Structural Analogs
To better understand the unique properties and applications of tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate, it is instructive to compare it with structurally related compounds. This comparison highlights the influence of subtle structural variations on chemical properties and potential applications.
Structural Analogs and Their Distinctive Features
Table 2: Comparison of Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate with Structural Analogs
Comparative Analysis of Properties and Applications
The structural variations among these analogs lead to significant differences in their chemical behavior and potential applications:
-
Ring Structure Variation: The replacement of the piperidine ring with a piperazine ring (as in tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate) introduces an additional nitrogen atom, potentially increasing water solubility and offering an additional site for hydrogen bonding interactions.
-
Unsaturation: The presence of a double bond in tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate creates a rigid structure with different geometric constraints and enables additional reactions such as additions across the double bond.
-
Additional Functional Groups: The presence of an amino group or hydroxyl group in some analogs provides additional sites for chemical modification and may enhance water solubility and hydrogen-bonding capabilities.
-
Stereochemistry: The specified stereochemistry in tert-butyl (3R,4R)-3-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate creates a defined three-dimensional structure, which could be crucial for specific biological activities or selective chemical transformations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume